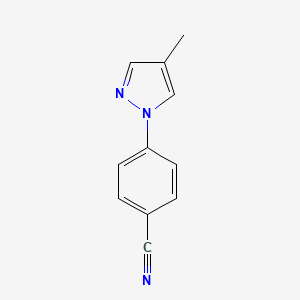
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile: is an organic compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound features a pyrazole ring substituted with a methyl group at the 4-position and a benzonitrile moiety at the 1-position of the pyrazole ring. It is a versatile compound used in various fields of scientific research and industrial applications.
作用机制
Target of Action
Similar compounds, such as 4-(1h-pyrazol-1-yl)benzenesulfonamide derivatives, have shown activity against leishmania species . These parasites are responsible for leishmaniasis, a neglected tropical disease .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the parasitic cells
Biochemical Pathways
Related compounds have been shown to affect the survival and proliferation of leishmania species . The downstream effects of these interactions could potentially include disruption of essential biological processes within the parasite, leading to its death .
Result of Action
Similar compounds have shown antileishmanial activity, suggesting that they may induce cell death in leishmania species .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-methyl-1H-pyrazole with 4-chlorobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions:
Oxidation: 4-(4-methyl-1H-pyrazol-1-yl)benzonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products depend on the nucleophile used, leading to various substituted benzonitrile derivatives.
科学研究应用
Chemistry:
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology:
In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding studies .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
相似化合物的比较
- 4-(1H-pyrazol-1-yl)benzonitrile
- 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
Comparison:
4-(4-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties compared to other similar compounds . The methyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties .
属性
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-14(8-9)11-4-2-10(6-12)3-5-11/h2-5,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNOHDUJNAVWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














